molecular formula C17H27N2P B12789193 Piperidine, 1,1'-(p-tolylphosphinidene)di- CAS No. 28869-92-3

Piperidine, 1,1'-(p-tolylphosphinidene)di-

Cat. No.: B12789193
CAS No.: 28869-92-3
M. Wt: 290.4 g/mol
InChI Key: OVMBYENTCAHZFD-UHFFFAOYSA-N
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Description

Piperidine, 1,1’-(p-tolylphosphinidene)di- is an organic compound with the molecular formula C17H27N2P. This compound is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly in the synthesis of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1,1’-(p-tolylphosphinidene)di- typically involves the reaction of piperidine with p-tolylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Piperidine, 1,1’-(p-tolylphosphinidene)di- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-(p-tolylphosphinidene)di- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Piperidine, 1,1’-(p-tolylphosphinidene)di- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1,1’-(p-tolylphosphinidene)di- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1,1’-(p-tolylphosphinidene)di- is unique due to the presence of the p-tolylphosphinidene group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s ability to act as a ligand and participate in various chemical reactions, making it valuable in both research and industrial applications .

Properties

CAS No.

28869-92-3

Molecular Formula

C17H27N2P

Molecular Weight

290.4 g/mol

IUPAC Name

(4-methylphenyl)-di(piperidin-1-yl)phosphane

InChI

InChI=1S/C17H27N2P/c1-16-8-10-17(11-9-16)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3

InChI Key

OVMBYENTCAHZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(N2CCCCC2)N3CCCCC3

Origin of Product

United States

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